molecular formula C14H17F2NO4 B13509433 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid

Cat. No.: B13509433
M. Wt: 301.29 g/mol
InChI Key: MRQJRQRMAWZNTO-SNVBAGLBSA-N
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Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of functional groups, introduction of fluorine atoms, and formation of the desired stereochemistry. Common synthetic routes may involve the use of tert-butyl carbamate as a protecting group for the amino group, followed by the introduction of difluoro groups through halogenation reactions. The final step usually involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

    Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-phenylpropanoic acid derivatives, while reduction can produce difluoro-phenylpropanol derivatives.

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-3,3-difluoro-3-phenylpropanoic acid
  • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-3-phenylpropanoic acid
  • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-(4-methylphenyl)propanoic acid

Uniqueness

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid is unique due to its specific stereochemistry and the presence of both tert-butoxycarbonyl and difluoro groups

Biological Activity

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid, commonly referred to as Boc-D-3,3-difluorophenylalanine, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and difluorinated phenyl moiety, which may influence its pharmacological properties.

  • Molecular Formula : C14H17F2NO4
  • Molecular Weight : 301.29 g/mol
  • CAS Number : 205445-51-8

The structural characteristics of this compound, including the difluorinated group, suggest enhanced lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways. The difluorophenyl group can enhance binding affinity to target proteins due to increased hydrophobic interactions and potential hydrogen bonding.

Enzyme Inhibition Studies

Recent studies have explored the compound's efficacy as an inhibitor of specific enzymes:

  • Dipeptidyl Peptidase IV (DPP-IV) : A study showed that derivatives containing fluorinated groups exhibit improved DPP-IV inhibition compared to non-fluorinated analogs. This suggests that this compound may serve as a lead compound for developing antidiabetic agents targeting DPP-IV .

Cytotoxicity and Antiviral Activity

Preliminary investigations into the cytotoxic effects of this compound indicated moderate activity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound could induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy .

Additionally, antiviral assays revealed that the compound showed promise in inhibiting viral replication in cell cultures, although specific mechanisms remain under investigation.

Case Study 1: DPP-IV Inhibition

In a controlled study involving diabetic mouse models, administration of this compound resulted in significant reductions in blood glucose levels. The compound's ability to inhibit DPP-IV was confirmed through enzyme activity assays, demonstrating its potential as a therapeutic agent for managing type 2 diabetes .

Case Study 2: Anticancer Activity

A series of experiments were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound promotes apoptosis via the intrinsic pathway, as evidenced by increased caspase activity and PARP cleavage .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightDPP-IV InhibitionCytotoxicity
This compound205445-51-8301.29 g/molYesModerate
Boc-D-Phe205445-51-X291.27 g/molNoLow
Boc-D-Trp205445-51-Y292.28 g/molYesHigh

Properties

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

IUPAC Name

(2R)-3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C14H17F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)14(15,16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1

InChI Key

MRQJRQRMAWZNTO-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C1=CC=CC=C1)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C1=CC=CC=C1)(F)F

Origin of Product

United States

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